BOC-L-Alanine benzyl ester

Übersicht

Beschreibung

BOC-L-Alanine benzyl ester is a compound with a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is used as a protected form of the amino acid alanine . It is often used in peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of lysine or tyrosine with an acid chloride to form an amide bond, followed by a ring-opening reaction with the corresponding benzothiadiazole . Another method involves the use of a mixed anhydride reaction using isobutylchloroformate .Molecular Structure Analysis

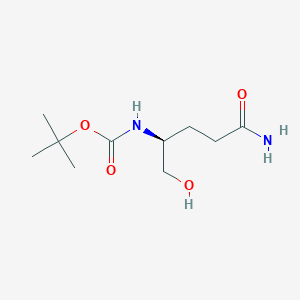

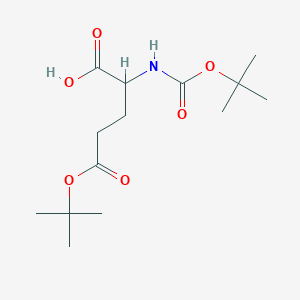

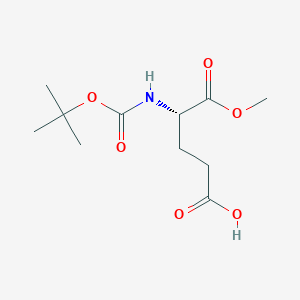

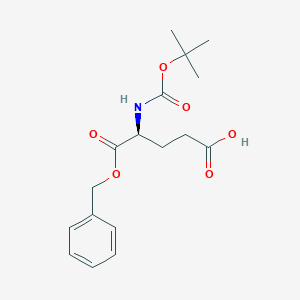

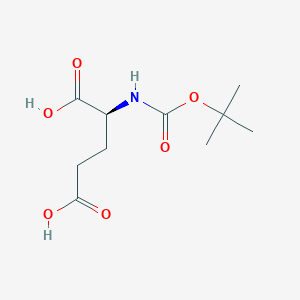

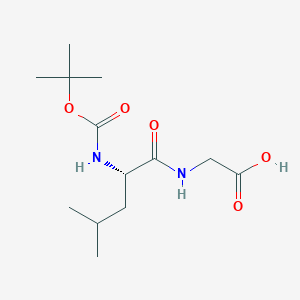

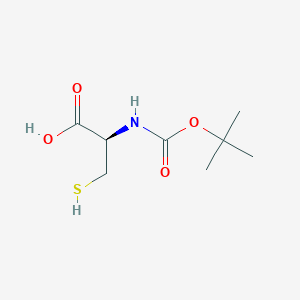

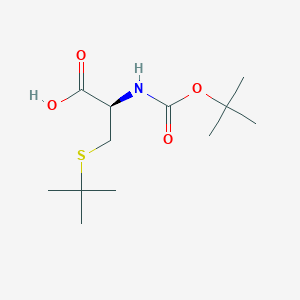

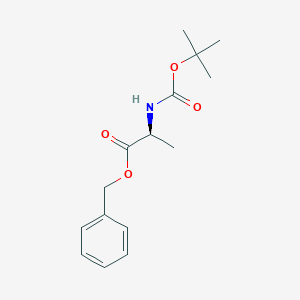

The IUPAC name of this compound is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate . The InChI code is 1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 .Chemical Reactions Analysis

This compound can undergo various reactions. For instance, these stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride . BOC-derivatives of benzyl amides and amino acid esters, especially those containing benzoyl, can undergo fast acyl nitrogen to carbon migration at −78 °C to give the corresponding α-aminoketones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Applications :

- BOC-L-Alanine benzyl ester is used in the side-chain protection of amino acids for solid-phase peptide synthesis. This is exemplified in the synthesis of angiotensin II and other peptides (Hsieh & Demaine, 1991).

- It plays a role in the synthesis of specific derivatives like (R)-Boc-2-methylproline, which is used in the development of pharmaceutical compounds such as Veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019).

Photophysical Properties and Molecular Interaction Studies :

- The compound has been studied for its photophysical properties, particularly in derivatives such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester, demonstrating significant solvatochromic effects and dipole moment changes upon excitation (Guzow et al., 2005).

Applications in Polymer Science :

- This compound derivatives have been utilized in the synthesis of cationic methacrylate polymers containing amino acid moieties. These polymers exhibit controlled molecular weight and pH responsiveness, useful in the delivery of RNA and other molecules (Kumar et al., 2012).

- It's also used in creating chiral nanostructured materials, highlighting its importance in nanotechnology and materials science (Bauri et al., 2015).

Molecular Discrimination and Binding Studies :

- Research has shown its application in molecular discrimination using a self-assembled cylindrical capsule for binding N-alpha-protected amino acid esters. This highlights its significance in supramolecular chemistry (Hayashida et al., 2002).

Ultrastructural Cytochemistry :

- In ultrastructural cytochemistry, it has been used as a substrate to study elastase-like enzymes in human neutrophils, demonstrating its applicability in cellular and molecular biology (Clark et al., 1980).

Wirkmechanismus

Target of Action

BOC-L-Alanine benzyl ester is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amino functions that it protects during synthesis .

Mode of Action

The this compound interacts with its targets (amino functions) by providing protection during synthesis . This protection is crucial in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

It is known that the compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by an iLOGP of 3.34 .

Result of Action

The primary result of this compound’s action is the protection of amino functions during synthesis . This protection facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been found to provide an efficient and sustainable method for N-Boc deprotection . This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Safety and Hazards

Zukünftige Richtungen

The use of BOC-L-Alanine benzyl ester in peptide synthesis is expected to continue due to its attractive properties . It is also expected to play a major role in the future of drug discovery . The synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides are areas of ongoing research .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNCFIIFMFCSHL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450288 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51814-54-1 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.